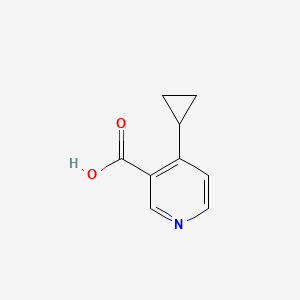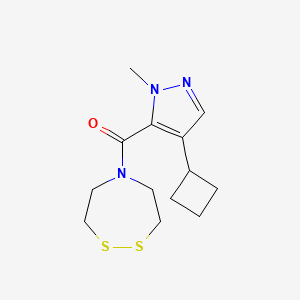
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone, also known as CDPDT, is a chemical compound with potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone is not fully understood, but it is believed to modulate the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and epilepsy. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone may enhance the activity of GABA receptors, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have minimal toxicity and side effects in animal studies. It has been found to increase GABA levels in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to decrease the levels of pro-inflammatory cytokines, indicating its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its high purity, which ensures accurate and reproducible results. Another advantage is its minimal toxicity and side effects, making it a safe compound to use in animal studies. However, one limitation is its relatively new status, which means that its full potential and limitations are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone. One direction is to further investigate its mechanism of action and how it modulates the GABA system. Another direction is to explore its potential use in the treatment of anxiety, depression, epilepsy, and inflammatory diseases. Additionally, future research could focus on the development of new (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone derivatives with improved efficacy and fewer side effects. Finally, research could explore the potential use of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone involves the reaction of 4-cyclobutyl-2-methylpyrazole-3-carboxylic acid with 1,2,5-dithiazepane-5-carbonyl chloride in the presence of a base. The reaction yields (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS2/c1-15-12(11(9-14-15)10-3-2-4-10)13(17)16-5-7-18-19-8-6-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXQWWDJMBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)N3CCSSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

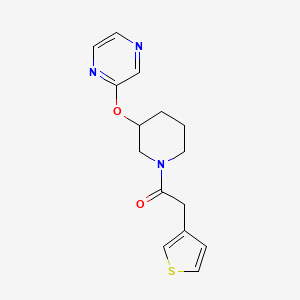
![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)
![N-cyclohexyl-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2972232.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
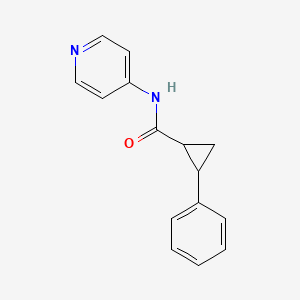
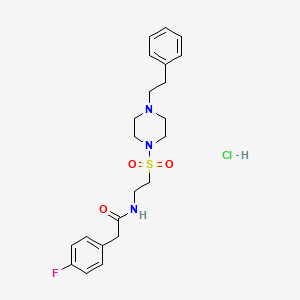
![methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972239.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
![Benzo[b]thiophen-6-amine hydrochloride](/img/structure/B2972242.png)
